molecular formula C19H19N3O4 B11362007 4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11362007
M. Wt: 353.4 g/mol
InChI Key: SUYGJRBSGRRNHB-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a propoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with nitriles in the presence of a dehydrating agent can yield the oxadiazole ring.

    Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the propoxyphenyl moiety.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions, where a methylating agent such as methyl iodide is used.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and propoxyphenyl groups may enhance the compound’s binding affinity and selectivity for these targets. Further research is needed to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H19N3O4/c1-3-12-25-16-10-4-13(5-11-16)17-18(22-26-21-17)20-19(23)14-6-8-15(24-2)9-7-14/h4-11H,3,12H2,1-2H3,(H,20,22,23)

InChI Key

SUYGJRBSGRRNHB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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